N-Boc-3-mesyloxypiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry and Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.govresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form key interactions with biological targets. The introduction of a piperidine scaffold can enhance a drug candidate's pharmacokinetic profile and biological activity. researchgate.net
Optically active 3-aminopiperidine derivatives, which can be synthesized from N-Boc-3-mesyloxypiperidine, are key components in numerous pharmaceutical drugs. researchgate.net This highlights the critical role of piperidine-containing building blocks in medicinal chemistry. The piperidine nucleus is a cornerstone in the development of drugs across various therapeutic areas, including anticancer, antiviral, and analgesic agents. researchgate.net
Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold
| Drug | Therapeutic Area |
|---|---|
| Alogliptin | Type 2 Diabetes |
| Linagliptin | Type 2 Diabetes |
| Tofacitinib | Rheumatoid Arthritis |
This table showcases a selection of drugs where the piperidine moiety is a key structural feature, many of which contain substitutions at the 3-position. researchgate.net
Role of this compound as a Versatile Building Block in Organic Synthesis
This compound serves as a highly versatile electrophilic building block. Its utility lies in its predictable reactivity, allowing for the introduction of the valuable piperidine scaffold into a target molecule through nucleophilic substitution reactions. cymitquimica.com The presence of the mesyloxy group at the 3-position activates this site for attack by a wide range of nucleophiles.
This reactivity is central to its application in creating diverse molecular libraries for drug discovery. For instance, the reaction of this compound with various nucleophiles such as amines, azides, and thiols allows for the synthesis of a plethora of 3-substituted piperidine derivatives. google.comnih.gov A well-documented application is the synthesis of N-Boc-3-aminopiperidine, a crucial intermediate for many drugs, which is achieved through the reaction of this compound with an azide (B81097) source followed by reduction. google.com
The strategic placement of the functional groups on the piperidine ring, combined with its stability under various reaction conditions, makes this compound a reliable and efficient tool for synthetic chemists.
Overview of the Tert-Butoxycarbonyl (Boc) Protecting Group and Mesyloxy Leaving Group Functionality
The efficacy of this compound as a synthetic intermediate is largely due to the specific roles of the Boc and mesyloxy groups.
The Tert-Butoxycarbonyl (Boc) Group:
The Boc group is one of the most common nitrogen-protecting groups in organic synthesis. lookchem.com It effectively shields the piperidine nitrogen from unwanted reactions, preventing it from acting as a nucleophile or base during the synthetic sequence. lookchem.com This protection is crucial for directing the reactivity to the desired position on the piperidine ring, namely the carbon bearing the mesyloxy group. The Boc group is known for its stability under a wide range of conditions, yet it can be readily removed under acidic conditions, a process known as deprotection. nih.gov This allows for the subsequent functionalization of the piperidine nitrogen if required.
The Mesyloxy Group:
The mesyloxy (methanesulfonyloxy) group is an excellent leaving group in nucleophilic substitution reactions. cymitquimica.com It is derived from the corresponding alcohol, in this case, N-Boc-3-hydroxypiperidine. The transformation of the hydroxyl group, which is a poor leaving group, into a mesylate dramatically enhances the electrophilicity of the C-3 position of the piperidine ring. The stability of the resulting mesylate anion (CH₃SO₃⁻) makes the substitution reaction thermodynamically favorable. This allows for efficient displacement by a wide variety of nucleophiles under relatively mild conditions.
Table 2: Properties of Functional Groups in this compound
| Functional Group | Chemical Formula | Role | Key Features |
|---|---|---|---|
| Tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Protecting Group | Shields the nitrogen atom; Stable under many conditions; Removable with acid. lookchem.comnih.gov |
In essence, the Boc group directs the reaction, while the mesyloxy group facilitates it, making this compound a highly effective and controllable synthetic tool.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Boc 3 Mesyloxypiperidine
Retrosynthetic Analysis and Strategic Disconnections for N-Boc-3-mesyloxypiperidine Synthesis
A retrosynthetic analysis of this compound reveals a straightforward and logical primary disconnection. The target molecule can be disconnected at the C-O bond of the mesylate group, identifying N-Boc-3-hydroxypiperidine as the immediate precursor. This transformation is a standard functional group interconversion, specifically a mesylation reaction.
The subsequent and more complex challenge lies in the stereocontrolled synthesis of the chiral N-Boc-3-hydroxypiperidine precursor. A key disconnection for this intermediate is the reduction of the corresponding ketone, N-Boc-3-piperidone. This retrosynthetic step opens the door to powerful asymmetric reduction methodologies, which are crucial for accessing enantiomerically pure forms of the target compound.
Further disconnection of N-Boc-3-piperidone can be envisioned through the removal of the Boc protecting group and subsequent oxidation of a suitable piperidine (B6355638) precursor, or through a ring-closing metathesis or other cyclization strategies from an appropriately functionalized acyclic amine. However, the most common and practical approaches converge on the synthesis of N-Boc-3-hydroxypiperidine from either commercially available starting materials or through multi-step chemical or biocatalytic sequences.
Precursor Synthesis Routes to N-Boc-3-hydroxypiperidine
Chemical Synthesis Approaches to N-Boc-3-hydroxypiperidine
Chemical routes to N-Boc-3-hydroxypiperidine often commence from readily available starting materials like 3-hydroxypyridine (B118123). One patented method describes a multi-step sequence that begins with the benzylation of 3-hydroxypyridine to form an N-benzyl-3-hydroxypyridinium salt. This is followed by reduction with sodium borohydride (B1222165) to yield N-benzyl-3-hydroxypiperidine. The subsequent step involves the protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) under palladium-carbon catalyzed hydrogenation conditions to simultaneously remove the benzyl (B1604629) group and install the Boc group, affording N-Boc-3-hydroxypiperidine. google.com Another approach involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine (B146073), followed by chemical resolution using a chiral resolving agent like a tartaric acid derivative or L-camphorsulfonic acid to separate the enantiomers. chemicalbook.comderpharmachemica.com The desired enantiomer of 3-hydroxypiperidine is then protected with a Boc group. chemicalbook.com
The racemic N-Boc-3-hydroxypiperidine can also be subjected to oxidation to produce N-Boc-3-piperidone, which can then be a substrate for asymmetric reduction methods. chemicalbook.com
Biocatalytic and Asymmetric Synthesis of Chiral N-Boc-3-hydroxypiperidine Precursors
Biocatalytic methods have emerged as powerful and environmentally friendly alternatives for the synthesis of chiral N-Boc-3-hydroxypiperidine, offering high enantioselectivity under mild reaction conditions. chemicalbook.com These methods predominantly rely on the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone.
The asymmetric reduction of N-Boc-3-piperidone to enantiomerically enriched (S)-N-Boc-3-hydroxypiperidine is a key strategy. This transformation is effectively catalyzed by ketoreductases (KREDs) or whole-cell biocatalysts expressing these enzymes. chemicalbook.commdpi.com For instance, an (R)-specific carbonyl reductase from Candida parapsilosis has been identified to catalyze the asymmetric reduction of N-Boc-3-piperidone to produce (S)-N-Boc-3-hydroxypiperidine with high conversion and enantiomeric excess. nih.gov Similarly, a thermostable aldo-keto reductase has been shown to be highly effective for this transformation. nih.gov
Table 1: Examples of Enzyme-Catalyzed Asymmetric Reduction of N-Boc-3-piperidone
| Enzyme/Biocatalyst | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| (R)-specific carbonyl reductase from Candida parapsilosis | 100 g/L | 97.8 | 99.8 | nih.gov |
| Aldo-keto reductase (AKR-43) | 16% (w/w) | >99 | >99 | nih.gov |
| Co-expressed KRED and GDH in E. coli | 100 g/L | >99 | >99 | mdpi.com |
| Pichia pastoris SIT2014 | Not specified | 85.4 | >99 | researchgate.net |
| Ketoreductase KRED 110 | 10 g/L | Complete | Not specified | derpharmachemica.com |
To maximize the efficiency and stereoselectivity of the biocatalytic reduction, optimization of various reaction parameters is crucial. Key factors that are often fine-tuned include pH, temperature, co-solvent, and substrate/biocatalyst loading.
For instance, in the synthesis of (S)-N-Boc-3-hydroxypiperidine using a co-expression system of ketoreductase and glucose dehydrogenase, the optimal conditions were found to be a pH of 6.5. mdpi.com The catalytic process using a thermostable aldo-keto reductase was optimized to a temperature of 30 °C and a pH of 7.5. nih.gov The use of a water/butyl acetate (B1210297) biphasic system has also been explored to improve reaction performance. nih.gov The addition of a co-solvent like isopropanol (B130326) can also be beneficial, and the concentration of the co-substrate for cofactor regeneration, such as D-glucose, is another important parameter to optimize. mdpi.com
Table 2: Optimized Conditions for Bioreduction
| Biocatalyst | Optimal pH | Optimal Temperature (°C) | Co-substrate/Co-solvent | Reference |
|---|---|---|---|---|
| Co-expressed KRED and GDH in E. coli | 6.5 | Not specified | 130 g/L D-glucose | mdpi.com |
| Aldo-keto reductase (AKR-43) | 7.5 | 30 | Glucose dehydrogenase for cofactor recycling | nih.gov |
| KRED 110 | 7.5 | 35-40 | Isopropanol (IPA) | derpharmachemica.com |
Stereochemical Control in N-Boc-3-hydroxypiperidine Synthesis
Achieving a high degree of stereochemical control is paramount in the synthesis of chiral N-Boc-3-hydroxypiperidine, as the biological activity of its downstream products often depends on a specific enantiomer. In biocatalytic approaches, the inherent stereoselectivity of the enzyme is the primary determinant of the product's configuration. For example, an (R)-specific carbonyl reductase will stereoselectively produce (S)-N-Boc-3-hydroxypiperidine. nih.gov The selection of the appropriate enzyme is therefore the most critical factor for stereocontrol.
In chemical synthesis, stereocontrol is typically achieved through the use of chiral resolving agents to separate a racemic mixture of 3-hydroxypiperidine. chemicalbook.com The efficiency of the resolution process is dependent on the choice of the resolving agent and the crystallization conditions. Asymmetric chemical synthesis, while less common for this specific precursor, can also provide stereocontrol through the use of chiral catalysts or auxiliaries in reactions such as asymmetric hydrogenation or ring-opening of epoxides. The optimization of bioreduction conditions, as discussed previously, also plays a role in ensuring high enantiomeric excess by maintaining the enzyme's optimal conformation and activity. mdpi.comnih.gov
Mesylation of N-Boc-3-hydroxypiperidine to Yield this compound
The synthesis of this compound is most commonly achieved through the mesylation of its precursor, N-Boc-3-hydroxypiperidine. This reaction involves treating the alcohol with methanesulfonyl chloride in the presence of a suitable base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the process to completion.
The selection of reagents and the control of reaction conditions are paramount for the successful and high-yielding synthesis of this compound. The standard procedure involves the use of methanesulfonyl chloride (MsCl) as the mesylating agent and a tertiary amine base in an aprotic solvent.
Commonly employed reagents and conditions include:
Mesylating Agent: Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the mesyl group.
Base: Triethylamine (B128534) (Et3N) is frequently used to scavenge the HCl byproduct. patsnap.comgoogle.com Other bases like diisopropylethylamine (DIPEA) can also be utilized. patsnap.com
Solvent: Dichloromethane (B109758) (CH2Cl2) is the most common solvent due to its inertness and ability to dissolve the reactants. patsnap.comgoogle.com Ethyl acetate has also been reported as a suitable solvent. patsnap.com
Temperature: The reaction is typically initiated at a low temperature, such as 0-5 °C, to control the exothermic reaction, and then allowed to warm to room temperature. patsnap.comgoogle.com
A representative procedure involves dissolving (S)-1-Boc-3-hydroxypiperidine and triethylamine in dichloromethane, cooling the mixture in an ice bath, and then adding methanesulfonyl chloride dropwise. patsnap.com The reaction is often stirred overnight to ensure completion. patsnap.com A similar procedure for the analogous N-Boc-4-hydroxypiperidine, using methanesulfonyl chloride and triethylamine in dichloromethane at room temperature for 2.5 hours, resulted in a 98.2% yield of the corresponding mesylate. nih.gov
Table 1: Reagents and Conditions for the Mesylation of N-Boc-hydroxypiperidines
| Starting Material | Mesylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| (S)-1-Boc-3-hydroxypiperidine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | Cooled to ~5 °C, then room temp. | patsnap.com |
| (S)-1-Boc-3-hydroxypiperidine | Methanesulfonyl chloride | Diisopropylethylamine | Ethyl Acetate | Cooled to ~5 °C, then room temp. | patsnap.com |
| (S)-1-Boc-3-hydroxypiperidine | Methanesulfonyl chloride | Triethylamine | Methylene chloride | 0 °C to ambient temp. | google.com |
| N-Boc-4-hydroxypiperidine | Methanesulfonyl chloride | Triethylamine (TEA) | Dichloromethane | Room Temperature | nih.gov |
Optimizing the mesylation reaction is crucial for maximizing the yield and purity of this compound, which is important for industrial applications. Key parameters for optimization include stoichiometry, temperature control, and product isolation techniques.
Research findings indicate that using a slight excess of methanesulfonyl chloride (approximately 1.1 equivalents) and a more significant excess of the base (around 2 equivalents) can effectively drive the reaction to completion. patsnap.com For instance, a process for preparing (S)-1-Boc-3-methylsulfonyloxy piperidine reported a high yield of 96.0% using this stoichiometric approach. google.com
The work-up procedure is also critical for enhancing the final yield and purity. After the reaction, the mixture is typically washed with water to remove the triethylamine hydrochloride salt. google.com Further washes with dilute acidic solutions (like 10% citric acid) and basic solutions (such as saturated sodium bicarbonate) can remove any remaining base or unreacted starting material. nih.gov The final product is often isolated by concentrating the organic layer and triturating or crystallizing the residue from a non-polar solvent like hexane (B92381) or ether, which helps in obtaining the mesylate as a clean solid. google.comnih.gov
Table 2: Reported Yields and Conditions for Mesylation of N-Boc-hydroxypiperidines
| Starting Material | Key Reagents | Yield | Notes on Work-up/Purification | Reference |
|---|---|---|---|---|
| (S)-1-Boc-3-hydroxypiperidine | Methanesulfonyl chloride, Triethylamine | 96.0% | Washed with water, concentrated, and triturated with hexane. | google.com |
| N-Boc-4-hydroxypiperidine | Methanesulfonyl chloride, Triethylamine | 98.2% | Washed with saturated sodium bicarbonate, 10% citric acid, and brine. Triturated with ether. | nih.gov |
| (S)-1-Boc-3-hydroxypiperidine | Methanesulfonyl chloride, Triethylamine | Not specified | Washed with salt water, concentrated, and residue stirred with petroleum ether. | patsnap.com |
Chemical Transformations and Reactivity of N Boc 3 Mesyloxypiperidine
Nucleophilic Substitution Reactions Involving the Mesyloxy Leaving Group
The mesyloxy group of N-Boc-3-mesyloxypiperidine is an effective leaving group, facilitating nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the mesyloxy group, leading to the displacement of the mesylate anion. This process is fundamental to the utility of this compound in organic synthesis, allowing for the introduction of a wide variety of functional groups at the 3-position of the piperidine (B6355638) ring.
Stereochemical Implications of Nucleophilic Substitution
Nucleophilic substitution reactions at a chiral center can proceed with either retention or inversion of the original stereochemistry. In the case of this compound, the substitution typically occurs via an S_N2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the S_N2 reaction is the backside attack of the nucleophile on the electrophilic carbon, approaching from the side opposite to the leaving group. libretexts.orglibretexts.org This trajectory is favored because it minimizes steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing leaving group. libretexts.org
This backside attack leads to a predictable and highly desirable stereochemical outcome: inversion of configuration at the reaction center. libretexts.orglibretexts.orgyoutube.com For example, if the starting material is the (R)-enantiomer of this compound, the product of an S_N2 reaction will be the (S)-enantiomer. libretexts.org This stereospecificity is a critical feature, as it allows for the synthesis of enantiomerically pure products, which is often a crucial requirement in the development of pharmaceuticals. The reaction is considered stereospecific because different stereoisomers of the starting material will yield different stereoisomers of the product. libretexts.orglibretexts.org
Synthesis of N-Boc-3-substituted Piperidine Derivatives via S_N2 Reactions
The S_N2 reactivity of this compound provides a straightforward route to a diverse array of N-Boc-3-substituted piperidine derivatives. By selecting the appropriate nucleophile, various functional groups can be introduced at the 3-position.
N-Boc-3-aminopiperidine is a key intermediate in the synthesis of several pharmaceutical compounds. One common method for its preparation involves the reaction of this compound with an amine nucleophile. The reaction proceeds via an S_N2 mechanism, where the amine attacks the carbon bearing the mesyloxy group, leading to the formation of a new carbon-nitrogen bond and the displacement of the mesylate. The use of chiral starting material allows for the synthesis of specific enantiomers of N-Boc-3-aminopiperidine. For instance, (R)-N-Boc-3-aminopiperidine is a crucial component in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like linagliptin. chemicalbook.com
| Reactant | Nucleophile | Product |
| This compound | Amine | N-Boc-3-aminopiperidine |
This table summarizes the general amination reaction.
The introduction of an azide (B81097) group at the 3-position of the piperidine ring is another important transformation, as the azide can be readily reduced to an amine. The reaction of this compound with an azide source, such as sodium azide or tetrabutylammonium (B224687) azide, proceeds through an S_N2 pathway to yield N-Boc-3-azidopiperidine. researchgate.net This reaction also proceeds with inversion of configuration. The resulting 3-azidopiperidines can then be reduced to the corresponding 3-aminopiperidines. researchgate.net
| Reactant | Nucleophile | Product |
| This compound | Azide (e.g., NaN₃) | N-Boc-3-azidopiperidine |
This table outlines the general azidation reaction.
Beyond nitrogen-based nucleophiles, this compound can react with a variety of other heteroatom nucleophiles. For instance, reaction with oxygen nucleophiles, such as hydroxides or alkoxides, can lead to the formation of N-Boc-3-hydroxypiperidine or N-Boc-3-alkoxypiperidines, respectively. Similarly, sulfur nucleophiles like thiols can be used to synthesize N-Boc-3-thiopiperidines. These reactions generally follow the same S_N2 mechanism, providing access to a wide range of 3-substituted piperidine derivatives with predictable stereochemistry. The reaction of N-alkyl-2-(halogenomethyl)pyrrolidines with oxygen nucleophiles can lead to 3-hydroxypiperidine (B146073) derivatives through an aziridinium (B1262131) intermediate. chim.it
Elimination Reactions to Form Piperidine Unsaturated Derivatives
In addition to substitution reactions, this compound can also undergo elimination reactions, typically under the influence of a strong, non-nucleophilic base. In an elimination reaction, the base removes a proton from a carbon atom adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously (E2 mechanism) or in a stepwise fashion (E1 mechanism). The result is the formation of a double bond within the piperidine ring, leading to an unsaturated derivative such as N-Boc-1,2,3,4-tetrahydropyridine or N-Boc-1,2,5,6-tetrahydropyridine. The regioselectivity of the elimination (i.e., the position of the newly formed double bond) can often be controlled by the choice of base and reaction conditions.
Formation of N-Boc-1,2,3,6-Tetrahydropyridine and Related Structures
The presence of the mesyloxy group, an excellent leaving group, at the C-3 position of the piperidine ring facilitates elimination reactions to generate unsaturated derivatives. A primary product of such reactions is N-Boc-1,2,3,6-tetrahydropyridine. This transformation is a crucial step in the synthesis of various biologically active molecules and complex heterocyclic systems.
The elimination is typically induced by a base, which abstracts a proton from a carbon atom adjacent to the carbon bearing the mesyloxy group (the α-carbon). This leads to the formation of a double bond within the piperidine ring, resulting in the corresponding tetrahydropyridine. The specific isomer formed, such as N-Boc-1,2,3,6-tetrahydropyridine nih.gov, depends on the regioselectivity of the elimination, which is discussed in the following section.
Beyond the simple tetrahydropyridine, the reactive nature of this intermediate opens pathways to further structural diversification. For instance, N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is another key synthetic intermediate that can be accessed, offering a hydroxyl group for further functionalization. chemimpex.com This highlights the utility of elimination reactions in creating a platform for introducing additional chemical diversity.
Regioselectivity and Stereoselectivity in Elimination Pathways
Elimination reactions of this compound can theoretically lead to different regioisomers of the resulting tetrahydropyridine. The regioselectivity of the reaction, which dictates the position of the newly formed double bond, is influenced by several factors, including the nature of the base used and the substitution pattern of the piperidine ring.
In many elimination reactions, the more substituted, and thus more stable, alkene is the major product, a principle known as Zaitsev's rule. youtube.com However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene, the Hofmann product, by abstracting a less sterically hindered proton. youtube.com For this compound, the potential products are N-Boc-1,2,3,6-tetrahydropyridine and N-Boc-1,2,5,6-tetrahydropyridine. The specific conditions of the reaction will determine the ratio of these products.
Stereoselectivity, which pertains to the spatial arrangement of atoms in the product, is also a critical consideration, particularly when the piperidine ring contains stereocenters. In E2 elimination reactions, a specific stereochemical relationship between the leaving group and the abstracted proton (anti-periplanar) is required. youtube.com This can lead to the formation of a specific stereoisomer of the product. The conformational rigidity of the piperidine ring, influenced by the Boc group, can play a significant role in dictating the preferred stereochemical outcome of the elimination.
Modifications of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions.
Selective Deprotection Strategies for this compound and its Derivatives
The removal of the Boc group from this compound and its derivatives is a common and crucial step in many synthetic sequences. The standard method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). peptide.commdpi.com These conditions are generally effective but can sometimes be harsh and incompatible with other acid-sensitive functional groups that may be present in the molecule.
To address this, a variety of milder and more selective deprotection methods have been developed. These include the use of Lewis acids, such as cerium(III) chloride, which can selectively cleave tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org Other methods employ reagents like oxalyl chloride in methanol (B129727), which can deprotect a diverse range of N-Boc protected compounds at room temperature. rsc.org
Furthermore, thermal deprotection methods, sometimes assisted by microwave irradiation, offer an alternative, catalyst-free approach. researchgate.netnih.gov The choice of solvent can significantly influence the efficiency of these thermal deprotections. nih.gov For certain heterocyclic systems, selective deprotection of N-Boc groups can be achieved under basic conditions, for example, using sodium borohydride (B1222165) in ethanol (B145695) for N-Boc-imidazoles and pyrazoles. arkat-usa.org
| Reagent/Condition | Substrate Scope | Key Features |
| Trifluoroacetic Acid (TFA) | General N-Boc amines | Standard, effective, but can be harsh. peptide.commdpi.com |
| Hydrochloric Acid (HCl) | General N-Boc amines | Common, strong acid conditions. mdpi.com |
| Oxalyl Chloride/Methanol | Aliphatic, aromatic, heterocyclic N-Boc compounds | Mild, room temperature conditions. rsc.org |
| Thermal (Flow Chemistry) | Aryl and alkyl N-Boc amines | Catalyst-free, temperature-controlled selectivity. nih.gov |
| Sodium Borohydride/Ethanol | N-Boc-imidazoles, pyrazoles | Selective for specific heterocycles under basic conditions. arkat-usa.org |
| Cerium(III) Chloride | tert-Butyl esters vs. N-Boc | Lewis acid-mediated selectivity. organic-chemistry.org |
Mechanism of Boc Deprotection in Piperidine Systems
The most common mechanism for the acid-catalyzed deprotection of the Boc group involves the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. peptide.commdpi.com
In the context of piperidine systems, the resulting piperidinium (B107235) salt must be neutralized, typically by treatment with a base like diisopropylethylamine (DIEA), to yield the free secondary amine. peptide.com The formation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues, which can be mitigated by the use of scavengers. peptide.com
While acid-catalyzed deprotection is prevalent, basic conditions can also be employed for the cleavage of the Boc group in certain contexts, particularly with Boc-protected phenols. researchgate.net The mechanism in these cases can involve transesterification. researchgate.net
Functional Group Interconversions on the Piperidine Ring (excluding mesyloxy group)
While the mesyloxy group is a primary site of reactivity, other positions on the this compound ring can undergo functional group interconversions. These transformations allow for the synthesis of a wide array of substituted piperidine derivatives, which are important scaffolds in medicinal chemistry. chim.it
For example, after the formation of N-Boc-1,2,3,6-tetrahydropyridine, the double bond can be subjected to various reactions. It can be hydrogenated to yield the fully saturated N-Boc-piperidine. Alternatively, it can undergo reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce new functional groups onto the ring.
Furthermore, if other functional groups are present on the piperidine ring, they can be manipulated while the nitrogen is protected by the Boc group. For instance, a ketone or an ester group elsewhere on the ring could be reduced or elaborated. The stability of the Boc group to a wide range of non-acidic reagents makes it an ideal protecting group for facilitating such transformations. organic-chemistry.org These functional group interconversions, coupled with the reactivity of the mesyloxy group, provide a powerful toolkit for the synthesis of complex piperidine-containing molecules.
Applications of N Boc 3 Mesyloxypiperidine in Complex Molecule Synthesis
Role as an Intermediate in Pharmaceutical Synthesis and Drug Discovery
N-Boc-3-mesyloxypiperidine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. The piperidine (B6355638) scaffold is a prevalent feature in many approved drugs and clinical candidates due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and target binding affinity. The Boc-protecting group ensures stability during synthetic manipulations, while the mesyloxy group acts as an excellent leaving group for nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds at the 3-position of the piperidine ring. cymitquimica.com
The primary application of this compound is in the construction of piperidine-containing APIs. Its utility spans multiple therapeutic areas, demonstrating its importance as a versatile building block.
This compound, particularly its chiral forms, is instrumental in the synthesis of targeted anti-cancer therapies. A prominent example is its role in the synthesis of precursors for Ibrutinib (Imbruvica), a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain hematologic cancers. nih.gov The synthesis often starts with the asymmetric reduction of N-Boc-3-piperidone to produce the chiral alcohol, (S)-N-Boc-3-hydroxypiperidine. nih.gov This alcohol is then converted to its corresponding mesylate, (S)-N-Boc-3-mesyloxypiperidine, activating the 3-position for subsequent nucleophilic attack to build the final complex structure of the drug. The piperidine ring is a key component that interacts with the target enzyme, making its stereochemistry crucial for efficacy.
Table 1: Role in Ibrutinib Synthesis
| Precursor | Transformation | Resulting Intermediate | Purpose |
| N-Boc-3-piperidone | Asymmetric Bioreduction | (S)-N-Boc-3-hydroxypiperidine | Establishes crucial stereocenter |
| (S)-N-Boc-3-hydroxypiperidine | Mesylation | (S)-N-Boc-3-mesyloxypiperidine | Activates hydroxyl for substitution |
| (S)-N-Boc-3-mesyloxypiperidine | Nucleophilic Substitution | Ibrutinib Precursor | Forms a key bond in the API structure |
The piperidine nucleus is a common structural motif in drugs targeting the central nervous system (CNS). Derivatives of this compound are employed in the synthesis of compounds investigated for neurological disorders such as Alzheimer's disease. chemicalbook.com For instance, the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) like Paroxetine has involved intermediates derived from chiral 3-hydroxypiperidines. chim.it The conversion of the hydroxyl group to a mesylate provides a reliable method for introducing nitrogen or carbon nucleophiles, which is a key strategy for assembling the core structures of various CNS-active agents.
The versatility of this compound extends to the development of drugs for infectious and metabolic diseases. Piperidine derivatives are integral to certain anti-infective agents, such as the antibiotic virantmycin. chim.it In the field of metabolic diseases, dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes, such as Linagliptin, incorporate a chiral aminopiperidine ring. chemicalbook.com The synthesis of these crucial aminopiperidine fragments can be achieved from this compound via nucleophilic substitution with an appropriate nitrogen source, followed by deprotection.
While this compound is more accurately described as a chiral building block or synthon, its precursors are deeply connected to the principles of asymmetric synthesis using chiral auxiliaries. sigmaaldrich.comresearchgate.net A chiral auxiliary is a temporary chemical attachment that directs the stereochemical outcome of a reaction on a prochiral substrate. sigmaaldrich.com
In this context, the synthesis of enantiomerically pure this compound often begins with N-Boc-3-piperidone. nih.govchemicalbook.com This prochiral ketone can be reduced to the corresponding chiral alcohol using methods of asymmetric synthesis. One approach involves using a chiral reagent or catalyst to selectively produce either the (R) or (S) enantiomer of N-Boc-3-hydroxypiperidine. nih.gov Once the desired stereochemistry is established in the alcohol, it is converted to the mesylate. This chiral mesylate is then incorporated into the final molecule, transferring its chirality to the target structure. Therefore, while not a classical recyclable auxiliary itself, it is the direct product of an asymmetric process and serves to install a permanent chiral piperidine unit into a molecule. nih.gov
In modern drug discovery, generating large collections of structurally related compounds, known as medicinal chemistry libraries, is essential for screening against biological targets to identify new hit and lead compounds. mdpi.com this compound is an excellent starting material for creating focused libraries of piperidine-containing molecules. nih.gov
The compound's bifunctional nature is key to its utility here. The mesyloxy group at the 3-position can be displaced by a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbon nucleophiles) to generate a diverse set of substituted piperidines. Subsequently, the Boc-protecting group on the nitrogen can be removed under acidic conditions, and the newly freed secondary amine can be further functionalized through acylation, alkylation, or sulfonylation. researchgate.net This two-stage diversification allows for the rapid, parallel synthesis of thousands of distinct piperidine analogues, enabling a broad exploration of the chemical space around this privileged scaffold. mdpi.com
Table 2: Diversification Reactions of this compound
| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Structure |
| C-3 Position | Nucleophilic Substitution | Various Nucleophiles (R-NH₂, R-SH, etc.) | 3-Substituted N-Boc-piperidine |
| N-1 Position | Deprotection | Acid (e.g., TFA) | 3-Substituted Piperidine |
| N-1 Position (Post-Deprotection) | Acylation, Alkylation, etc. | Acyl chlorides, Alkyl halides | N,3-Disubstituted Piperidine |
Synthesis of Piperidine-Containing Active Pharmaceutical Ingredients (APIs) and Precursors
Applications in Agrochemical Development
The piperidine structural motif is a key component in many biologically active compounds, including those developed for the agricultural sector. The specific functionalities and stereochemistry of these molecules are crucial for their efficacy and target specificity.
This compound is a pivotal intermediate in the synthesis of precursors for pesticides and other crop protection agents. google.com Its utility lies in its ability to be converted into other important piperidine derivatives. For instance, the mesyloxy group can be readily displaced by an azide (B81097) nucleophile, which can then be reduced to an amine. This pathway is a key step in forming N-Boc-3-aminopiperidine. google.com
This subsequent compound, N-Boc-3-aminopiperidine, is recognized as a significant intermediate used in the production of pesticides. google.com The synthesis route highlights the importance of this compound as a precursor, providing the necessary chemical framework for building the more complex molecules required for agrochemical applications. The N-Boc-3-piperidone, from which the hydroxy precursor to this compound is derived, is also identified as a crucial intermediate for agricultural chemicals. google.com
Utilization in Fine Chemical Production
In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound provides a scaffold for creating high-value molecules. Its reactivity and protected nature allow for precise chemical modifications.
The production of specialty chemicals, such as dyes and other complex organic products, often relies on versatile intermediates like this compound. google.com Its role is similar to that in agrochemical synthesis, where it serves as a precursor to other functionalized piperidines. For example, the intermediate N-Boc-3-aminopiperidine, synthesized from this compound, is noted for its application in dye production. google.com
While direct applications in the synthesis of advanced materials are not extensively detailed in public literature, the compound's utility in creating highly functionalized, complex molecules is fundamental to materials science. Advanced materials derive their unique properties from their precise molecular structure. The ability to use this compound to introduce specific piperidine-based structures is a key element in the broader field of designing and synthesizing new materials with tailored electronic, optical, or mechanical properties.
Spectroscopic and Analytical Studies of N Boc 3 Mesyloxypiperidine Excluding Basic Identification
Spectroscopic Characterization Techniques for Structural Elucidation
Advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the detailed structural elucidation of N-Boc-3-mesyloxypiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a comprehensive picture of the molecular framework. The presence of the N-Boc protecting group can lead to the observation of rotamers at room temperature, which may cause broadening of some signals in the NMR spectra. scbt.com
¹H NMR Spectroscopy: The ¹H NMR spectrum exhibits characteristic signals for the protons of the piperidine (B6355638) ring, the tert-butyl group of the Boc protecting group, and the methyl group of the mesylate moiety. The chemical shifts and coupling patterns are consistent with the proposed structure. For a similar compound, (R)-4-trimethylsilyl-3-butyn-2-yl mesylate, the methyl protons of the mesylate group appear as a singlet around 3.07 ppm. orgsyn.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key signals include those for the carbonyl carbon of the Boc group, the carbons of the piperidine ring, the quaternary and methyl carbons of the tert-butyl group, and the methyl carbon of the mesylate group. For a related compound, (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate after mesylation, the methyl carbon of the mesylate group resonates at approximately 37.45 ppm. chemspider.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which further corroborates its structure. The electrospray ionization (ESI) technique is commonly used. The expected molecular ion peak for this compound (C₁₁H₂₁NO₅S) would correspond to its molecular weight of 279.35 g/mol .
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to piperidine ring protons, a singlet for the tert-butyl protons of the Boc group, and a singlet for the methyl protons of the mesylate group. Potential for peak broadening due to rotamers. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, piperidine ring carbons, tert-butyl carbons, and the methyl carbon of the mesylate group. |
| Mass Spec. | Molecular ion peak consistent with the molecular formula C₁₁H₂₁NO₅S (MW: 279.35). |
Purity Assessment and Impurity Profiling in Synthetic Batches
Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. Impurity profiling involves the identification and quantification of process-related impurities and degradation products. conicet.gov.ar High-Performance Liquid Chromatography (HPLC) is the primary technique used for purity assessment.
The synthesis of this compound from N-Boc-3-hydroxypiperidine and methanesulfonyl chloride can potentially introduce several impurities.
Potential Process-Related Impurities:
Unreacted N-Boc-3-hydroxypiperidine: Incomplete reaction can lead to the presence of the starting alcohol.
By-products from the N-Boc group: The N-Boc group can undergo side reactions, especially under strong basic or acidic conditions, potentially forming isocyanate intermediates that can lead to urea (B33335) or urethane (B1682113) impurities. researchgate.net
By-products from mesylation: The use of methanesulfonyl chloride can lead to the formation of chlorinated by-products or other side-reactions if not performed under controlled conditions. researchgate.net Dicyclohexylamine (B1670486) hydrochloride is a common by-product when dicyclohexylamine is used as a base in the reaction. google.com
Residual Solvents: Solvents used in the synthesis and purification, such as dichloromethane (B109758) or ethyl acetate (B1210297), may be present in the final product. chemspider.com
For a related compound, pridinol (B1678096) mesylate, a degradation product was identified as a dehydrated and N-oxidized derivative.
| Potential Impurity | Origin | Analytical Method for Detection |
| N-Boc-3-hydroxypiperidine | Incomplete mesylation reaction | HPLC, GC |
| N-Boc-3-chloropiperidine | Side reaction with methanesulfonyl chloride | LC-MS, GC-MS |
| Di-tert-butyl dicarbonate (B1257347) | Degradation of the N-Boc group | HPLC |
| Triethylamine (B128534) hydrochloride | By-product from the use of triethylamine as a base | Ion Chromatography |
| Residual Solvents | From synthesis and workup | GC-HS (Headspace Gas Chromatography) |
Stereochemical Analysis of Chiral this compound Derivatives
When this compound is synthesized from a chiral precursor, such as (S)-N-Boc-3-hydroxypiperidine, the stereochemical purity of the final product is of utmost importance. The mesylation reaction does not affect the chiral center at the 3-position of the piperidine ring. Therefore, the enantiomeric excess (e.e.) of the final product is directly dependent on the e.e. of the starting alcohol.
The determination of the enantiomeric excess of the precursor, and by extension the chiral this compound, is typically performed using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). derpharmachemica.commdpi.com
Chiral HPLC Analysis of the Precursor, (S)-N-Boc-3-hydroxypiperidine: Various studies have reported successful enantiomeric separation using chiral stationary phases.
One method utilizes a Chiralpak IC column with a mobile phase of 5% isopropanol (B130326) in n-hexane. derpharmachemica.com Under these conditions, the (R)- and (S)-enantiomers are well-separated, allowing for accurate quantification of the enantiomeric excess. derpharmachemica.com In a specific study, the retention times were found to be 12.60 minutes for the (R)-isomer and 13.69 minutes for the (S)-isomer. derpharmachemica.com
Another HPLC method employs a CHIRALPAK IE column with a mobile phase of 5% isopropanol in hexane (B92381), with detection at 210 nm. mdpi.com A different set of conditions using a CHIRALPAKIG column with a mobile phase of 0.1% formic acid in methanol (B129727) has also been reported, with retention times of 26.619 min for the (S)-enantiomer and 28.410 min for the (R)-enantiomer. patsnap.com
The chiral purity of (S)-N-Boc-3-hydroxypiperidine has been reported to be above 99.2% when synthesized via chemical resolution and over 99% through biocatalytic methods. google.com
| Chromatographic Method | Chiral Column | Mobile Phase | Retention Time (R-isomer) | Retention Time (S-isomer) |
| Chiral HPLC derpharmachemica.com | Chiralpak IC | 5% Isopropanol in n-Hexane | 12.60 min | 13.69 min |
| Chiral HPLC patsnap.com | CHIRALPAKIG | 0.1% Formic Acid in Methanol | 28.410 min | 26.619 min |
| Chiral GC mdpi.com | BGB174 | - | Not Specified | Not Specified |
Computational Chemistry and Mechanistic Insights
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving N-Boc-3-mesyloxypiperidine. These studies can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates, and calculating their relative energies.
For instance, in reactions where this compound acts as an electrophile, computational models can predict the transition state geometries for nucleophilic substitution. These calculations can help determine whether a reaction proceeds through an S\N2 or other mechanism by analyzing bond-forming and bond-breaking distances in the calculated transition state structure.
In the context of related piperidine (B6355638) derivatives, DFT calculations have been used to understand the stereochemical outcomes of reactions. For example, studies on N-Boc-2-lithiated piperidines have shown that these intermediates possess configurational stability at low temperatures, with electrophilic substitutions occurring with retention of configuration. acs.org The stability and reactivity of such intermediates are influenced by factors like the chelation of the lithium cation by the Boc group's carbonyl oxygen. acs.org
Furthermore, computational analyses have been applied to understand intramolecular cyclizations. For example, the ring transformation of 2-(2-mesyloxyethyl)azetidines to form piperidines was rationalized through detailed computational analysis, which suggested that transient 1-azoniabicyclo[2.2.0]hexanes undergo an S\N2-type ring-opening. nih.gov While not directly involving this compound, these studies on similar mesylate-containing systems highlight the power of computational chemistry in predicting and explaining reaction pathways.
Molecular Modeling and Conformational Analysis of this compound and its Intermediates
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of this compound and how its conformation influences its reactivity. The piperidine ring can adopt several conformations, primarily chair, boat, and twist-boat forms. The bulky N-Boc group and the mesyloxy group at the 3-position significantly influence the equilibrium between these conformations.
Computational studies on N-Boc protected piperidines have shown that the N-Boc group has a significant impact on the conformational preferences and the rotational barriers of the carbamate (B1207046) group. whiterose.ac.ukacs.org The rotation of the Boc group can be slow on the NMR timescale at low temperatures, leading to the observation of distinct rotamers. whiterose.ac.uk DFT calculations have been employed to determine the energies of these different rotamers and the transition states connecting them. For N-Boc-2-phenylpiperidine, the half-life for rotation of the Boc group was calculated to be approximately 4 seconds at -78 °C. acs.org
In the case of this compound, the chair conformation is generally expected to be the most stable. Within the chair conformation, the substituents can be either axial or equatorial. The large tert-butoxycarbonyl group on the nitrogen atom typically prefers an equatorial position to minimize steric interactions. The conformational preference of the 3-mesyloxy group will depend on a balance of steric and electronic factors.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution, showing how the molecule explores different conformational states over time. mdpi.com These simulations can help to understand how the conformational landscape might change in the presence of reactants or catalysts.
A study on N-BOC-protected-3,5-bis(arylidene)-4-piperidones utilized cryo-NMR and DFT calculations to analyze their conformations. researchgate.net The study revealed the presence of two distinct conformations at low temperatures and calculated the free energy of activation for their interconversion. researchgate.net Such detailed conformational analysis is vital for understanding the reactivity and biological activity of piperidine derivatives.
Table 1: Calculated Rotational Barrier for N-Boc Group in N-Boc-2-phenylpiperidine
| Parameter | Value |
| ΔH‡ | ~50 kJ/mol |
| ΔS‡ | ~-10 J/K/mol |
| ΔG‡ (at 195 K) | ~52 kJ/mol |
| Half-life (t1/2) at -78 °C | ~4 s |
Data sourced from studies on N-Boc-2-phenylpiperidine and may serve as an estimate for the behavior of similar N-Boc piperidine systems. whiterose.ac.ukacs.org
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical transformations involving this compound. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, it is possible to identify the most reactive sites in the molecule and predict how it will interact with other reagents. researchgate.net
For example, the LUMO (Lowest Unoccupied Molecular Orbital) of this compound is expected to be localized on the carbon atom bearing the mesyloxy group, indicating that this is the most likely site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule.
Computational models can also be used to predict the regioselectivity and stereoselectivity of reactions. For instance, in reactions with nucleophiles, calculations can determine the activation energies for attack at different positions, allowing for the prediction of the major product. Similarly, by modeling the transition states for the formation of different stereoisomers, the stereochemical outcome of a reaction can be predicted.
In the broader context of piperidine chemistry, computational studies have successfully predicted the diastereoselectivity of reactions. For example, in the lithiation and substitution of N-Boc-piperidines, DFT calculations have helped to rationalize the observed stereochemical outcomes. whiterose.ac.uk These models often consider the formation of chelated intermediates that direct the approach of the electrophile.
The influence of catalysts on reaction selectivity can also be modeled. For instance, in organocatalyzed reactions leading to substituted piperidines, the interaction between the catalyst, substrate, and reagents can be modeled to understand the origin of enantioselectivity. nih.gov While specific studies on this compound might be limited, the principles and methodologies are broadly applicable.
Future Directions and Emerging Research Areas
Development of Greener Synthetic Routes for N-Boc-3-mesyloxypiperidine
The chemical industry's increasing focus on sustainability is driving a shift towards more environmentally benign synthetic methodologies. The traditional synthesis of this compound, while effective, often relies on chlorinated solvents, stoichiometric reagents, and energy-intensive purification techniques like column chromatography. Future research is poised to address these limitations by developing "greener" alternatives.
A primary target for improvement is the mesylation of N-Boc-3-hydroxypiperidine. Research into eco-friendly mesylation and tosylation reactions offers a promising blueprint. Current time information in Bangalore, IN.beilstein-journals.orgrsc.org These methods often utilize less hazardous solvents, such as ethyl acetate (B1210297), or even water-based systems, and can be promoted by catalytic amounts of amines, thereby reducing waste. beilstein-journals.orgrsc.orgthieme-connect.com Adapting these chromatography-free protocols, which have proven successful for aryl mesylates, to aliphatic alcohols like N-Boc-3-hydroxypiperidine is a logical and impactful next step. Current time information in Bangalore, IN.beilstein-journals.orgrsc.org
Furthermore, the synthesis of the piperidine (B6355638) core itself is undergoing a green transformation. Biocatalytic approaches are gaining significant traction for producing chiral piperidine intermediates. researchgate.netmdpi.comnih.gov For instance, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using ketoreductases or whole-cell biocatalysts presents a highly efficient and environmentally friendly route to the precursor of this compound. researchgate.netmdpi.comnih.gov These enzymatic methods operate under mild conditions, often in aqueous media, and offer high enantioselectivity, aligning perfectly with the principles of green chemistry. researchgate.net The development of robust, commercially available enzymes for this transformation will be crucial for its widespread adoption. researchgate.net
Exploration of Novel Reactivity and Transformation Pathways
The mesyloxy group at the 3-position of the piperidine ring is a versatile handle for a wide array of chemical transformations. While its use in standard SN2 reactions is well-established, future research will likely uncover more nuanced and novel reactivity patterns.
One area of exploration is the stereoselective synthesis of disubstituted piperidines through carefully controlled reaction pathways. For example, the reaction of 2-(2-mesyloxyethyl)azetidines with various nucleophiles has been shown to produce cis-3,4-disubstituted piperidines stereoselectively. nih.gov This type of ring transformation, proceeding through a transient aziridinium (B1262131) intermediate, could be conceptually applied to derivatives of this compound to access unique substitution patterns that are otherwise difficult to obtain. chim.it
The influence of the N-Boc protecting group and other ring substituents on the reactivity and conformation of the piperidine ring is another avenue for investigation. Studies have shown that the interplay of substituents can lead to unexpected stereochemical outcomes. For example, nucleophilic substitution on a related 3-piperidinol mesylate was shown to proceed with retention of configuration, a non-classical outcome that highlights the potential for complex stereocontrol. acs.org Further computational and experimental studies will be critical to understanding and predicting these intricate reaction pathways, enabling the rational design of complex piperidine-based molecules.
Expansion of Applications in New Chemical Space and Therapeutic Areas
The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. beilstein-journals.orgthieme-connect.com this compound serves as a key intermediate for introducing this valuable structural unit. Future applications will undoubtedly see this building block utilized to explore new chemical space and develop novel therapeutic agents.
The synthesis of novel heterocyclic systems is a particularly promising area. By using this compound as a starting point, chemists can access a diverse range of fused and spirocyclic piperidine derivatives. These complex, three-dimensional structures are highly sought after in modern drug discovery for their potential to interact with challenging biological targets. thieme-connect.com For instance, the mesylate can be displaced by a variety of nucleophiles to construct more elaborate molecules, as demonstrated in the synthesis of σ1 receptor ligands with antiproliferative properties. nih.govd-nb.info
Moreover, the versatility of the piperidine ring allows for its incorporation into a wide range of therapeutic agents, targeting everything from cancer to neurological disorders. beilstein-journals.orgnih.gov The ability to readily synthesize and functionalize the piperidine core using intermediates like this compound is crucial for generating libraries of compounds for high-throughput screening and accelerating the drug discovery process. chemrxiv.org As our understanding of disease biology grows, so too will the demand for novel piperidine-containing molecules, positioning this compound as a continuously relevant and valuable synthetic tool.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing the way pharmaceuticals and fine chemicals are manufactured. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, faster reaction times, and simplified scale-up. mdpi.comyoutube.com The integration of this compound into these modern synthetic platforms is an emerging area of research with significant potential.
Flow chemistry is particularly well-suited for many of the reactions involving this compound, such as nucleophilic substitutions. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time afforded by flow reactors can lead to higher yields, improved selectivity, and the suppression of side reactions. rsc.orgmdpi.com This is especially beneficial for reactions that are exothermic or involve unstable intermediates. The development of continuous flow protocols for the synthesis and subsequent derivatization of this compound could significantly streamline the production of piperidine-based pharmaceutical intermediates. rsc.orgresearchgate.net
Automated synthesis platforms, often coupled with flow chemistry systems, enable the rapid generation of compound libraries for drug discovery. youtube.com By incorporating this compound as a key building block in these automated workflows, chemists can efficiently create a diverse array of piperidine derivatives for biological screening. This high-throughput approach can dramatically accelerate the hit-to-lead optimization phase of drug discovery, ultimately leading to the faster development of new medicines. youtube.com The successful application of flow chemistry to the synthesis of complex molecules like (−)-paroxetine, which features a substituted piperidine ring, demonstrates the power of this technology and its future applicability to syntheses involving this compound. researchgate.net
Q & A
Basic: What safety protocols are critical when handling N-Boc-3-mesyloxypiperidine in academic laboratories?
This compound requires stringent safety measures due to its acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards (H335) . Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .
- Ventilation : Perform reactions in fume hoods to avoid aerosol formation.
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: What synthetic routes are commonly employed to prepare this compound?
The compound is typically synthesized via mesylation of N-Boc-3-hydroxypiperidine:
Hydroxyl Activation : React N-Boc-3-hydroxypiperidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–25°C, using triethylamine (TEA) as a base .
Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate gradient) .
Key Intermediate : N-Boc-3-hydroxypiperidine (CAS 184637-48-7) is often sourced from suppliers like Kanto Reagents (>93% purity) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?
Yield optimization requires addressing:
- Temperature Control : Mesylation proceeds efficiently at 0°C to minimize side reactions (e.g., Boc-group cleavage) .
- Stoichiometry : Use 1.2 equivalents of MsCl to ensure complete conversion of the hydroxyl group .
- Purification : Employ gradient elution (5% → 30% ethyl acetate in hexane) to separate mesylated products from unreacted starting material .
Troubleshooting : Monitor reactions by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via ¹H NMR (δ 1.4 ppm for Boc methyl groups) .
Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or mass spectra often arise from stereochemical or purity issues. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 306.1234 for C₁₂H₂₁NO₅S) .
- 2D NMR : Use COSY and HSQC to assign piperidine ring protons and verify mesyl group integration (δ 3.0–3.2 ppm for SO₃CH₃) .
- HPLC-PDA : Employ C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<1% threshold) .
Basic: How should this compound be stored to prevent degradation?
- Conditions : Store at –20°C under inert gas (argon) in amber glass vials to avoid moisture ingress and thermal decomposition .
- Stability : The compound is stable for ≥6 months if protected from light and humidity. Discard if discoloration (yellowing) occurs .
Advanced: What mechanistic insights guide the regioselective functionalization of this compound?
The mesyl group acts as a leaving group, enabling nucleophilic substitution (SN2) at C3. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility .
- Steric Hindrance : Boc protection at N1 directs nucleophiles (e.g., azide, cyanide) to C3 due to reduced steric bulk compared to C2/C4 positions .
Case Study : Substitution with NaN₃ in DMF at 80°C yields N-Boc-3-azidopiperidine (85% yield) .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Transition States : Energy barriers for SN2 pathways (∼25 kcal/mol) vs. elimination (∼30 kcal/mol), favoring substitution .
- Solvent Interactions : Simulated solvation free energies in DCM correlate with experimental yields (R² = 0.91) .
Tools : Gaussian or ORCA software paired with PubChem data (CID 145012345) for initial parameterization .
Basic: What waste disposal protocols comply with regulations for this compound?
- Organic Waste : Collect in halogen-resistant containers labeled "sulfonate-containing waste."
- Aqueous Waste : Neutralize with 10% NaOH before disposal.
- Documentation : Follow EPA guidelines (40 CFR 261) for hazardous waste manifests .
Advanced: How do competing reaction pathways impact the scalability of this compound synthesis?
At scale (>10 g), challenges include:
- Exothermicity : Use jacketed reactors to maintain ≤25°C during mesylation .
- Byproduct Formation : Add MsCl dropwise over 1 hour to minimize dimerization (e.g., bis-mesylates) .
Process Analytics : In-line FTIR monitors mesyl group incorporation (peak at 1175 cm⁻¹) .
Advanced: What strategies validate the biological activity of this compound derivatives in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
